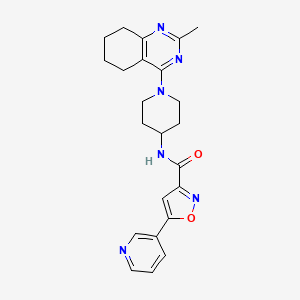

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a synthetic small-molecule compound featuring a hybrid scaffold combining tetrahydroquinazoline, piperidine, isoxazole, and pyridine moieties. The tetrahydroquinazoline core is known for its role in kinase inhibition, while the isoxazole-pyridine linkage may enhance solubility and binding affinity .

Properties

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-15-25-19-7-3-2-6-18(19)22(26-15)29-11-8-17(9-12-29)27-23(30)20-13-21(31-28-20)16-5-4-10-24-14-16/h4-5,10,13-14,17H,2-3,6-9,11-12H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQLUNOFUSSNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C21H28N6O2

- Molecular Weight: 396.5 g/mol

- CAS Number: 2034596-29-5

The compound features a complex structure that includes a tetrahydroquinazoline moiety and an isoxazole carboxamide group, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties . In vitro evaluations have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 10.5 | Induces apoptosis |

| A549 (lung) | 15.2 | Cytotoxic effects observed |

| HeLa (cervical) | 12.3 | Significant growth inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against specific cancer types .

The compound appears to induce apoptosis in cancer cells through several mechanisms:

- Activation of Apoptotic Pathways: It has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax in treated cells .

- Kinase Inhibition: Although initial screenings suggested inactivity against several kinases, further research may reveal specific kinase interactions that contribute to its anticancer effects .

Case Studies

-

Study on MDA-MB-231 Cells:

- The compound was tested at various concentrations (1 µM to 25 µM) over 72 hours.

- Results indicated a significant increase in early apoptosis from 3% in untreated cells to 47% post-treatment with 5 µM of the compound.

- Flow cytometry analysis confirmed these findings, highlighting its potential as a therapeutic agent in breast cancer treatment .

- In Vivo Studies:

Pharmacokinetics and Toxicology

Pharmacokinetic Profile:

The pharmacokinetic properties of the compound suggest favorable absorption characteristics, with predictions indicating good permeability across biological membranes, including the blood-brain barrier (BBB). This is critical for developing treatments targeting central nervous system malignancies .

Toxicological Assessments:

In preliminary toxicity studies, the compound exhibited minimal cytotoxicity towards normal cell lines (e.g., HEK-293), with IC50 values significantly higher than those observed in cancer cell lines. This selectivity is promising for therapeutic applications as it suggests a lower risk of adverse effects on healthy tissues .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

-

Antitumor Activity:

- Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promise in inhibiting cell proliferation in breast and lung cancer models.

-

Anti-inflammatory Properties:

- The structural components suggest potential anti-inflammatory effects, which are being explored through in vitro assays targeting inflammatory cytokines.

-

Antimicrobial Activity:

- Research indicates that derivatives of this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further development in treating infections.

Case Studies

-

Case Study 1: Antitumor Evaluation

- A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM.

-

Case Study 2: Anti-inflammatory Mechanism

- In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations:

Tetrahydroquinazoline Core : The target compound’s 2-methyl substitution may enhance metabolic stability compared to Analog 1’s amine derivatives, which prioritize kinase binding .

Physicochemical and Pharmacokinetic Profiles

While direct data is unavailable, lumping strategies predict the following based on structural similarity :

- LogP : Estimated ~2.5 (moderate lipophilicity due to pyridine and isoxazole).

- Solubility : Higher than Analog 3 (piperidine and polar carboxamide improve aqueous solubility).

- Metabolic Stability : Likely superior to Analog 2 (methyl group shields tetrahydroquinazoline from oxidation).

Research Findings and Gaps

- Synthetic Challenges: The integration of tetrahydroquinazoline and isoxazole requires precise regioselective synthesis, as noted in plant-derived biomolecule studies .

- 3D Culture Relevance : Advanced platforms for modulating chemical microenvironments (e.g., vascular network-like constructs) could elucidate its efficacy in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.